molecular formula C14H18FN3O4S B10988290 N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-alaninamide

N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-N-(4-fluorophenyl)-L-alaninamide

Cat. No.: B10988290
M. Wt: 343.38 g/mol
InChI Key: URYZZJFVJWVSRV-QHGLUPRGSA-N
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Description

The compound (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, a fluorophenyl group, and a propanamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the thiolane ring, the introduction of the fluorophenyl group, and the coupling of these intermediates with the propanamide moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE: undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE include other thiolane derivatives, fluorophenyl compounds, and propanamide analogs. Examples include:

Uniqueness

The uniqueness of (2S)-2-{[(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)CARBAMOYL]AMINO}-N-(4-FLUOROPHENYL)PROPANAMIDE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H18FN3O4S

Molecular Weight

343.38 g/mol

IUPAC Name

(2S)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-N-(4-fluorophenyl)propanamide

InChI

InChI=1S/C14H18FN3O4S/c1-9(13(19)17-11-4-2-10(15)3-5-11)16-14(20)18-12-6-7-23(21,22)8-12/h2-5,9,12H,6-8H2,1H3,(H,17,19)(H2,16,18,20)/t9-,12?/m0/s1

InChI Key

URYZZJFVJWVSRV-QHGLUPRGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)F)NC(=O)NC2CCS(=O)(=O)C2

Origin of Product

United States

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